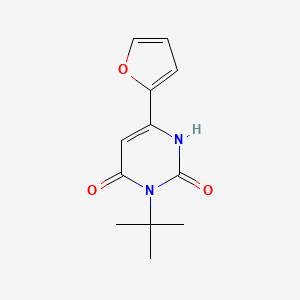
3-Tert-butyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, or 3-TBPF, is a heterocyclic organic compound that has been studied for its potential applications in a variety of fields. It has been used in the synthesis of a variety of compounds for scientific research, as well as in the development of drugs and other products. 3-TBPF has also been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Applications De Recherche Scientifique
Odor Detection and Mixture Summation
Research exploring the detection of mixtures of homologous carboxylic acids and various odorants, including furan derivatives, suggests that the structural components of the compound may be relevant in studies related to olfaction. For example, the study by Miyazawa et al. (2009) investigates how humans detect mixtures of carboxylic acids and model odorants differing greatly in structure and odor character, such as furan derivatives. This research might inform applications in fragrance development or understanding olfactory processes (Miyazawa et al., 2009).
Biotransformation and Toxicity
The study of biochemical pathways, including dihydropyrimidine dehydrogenase activity, as outlined by Diasio et al. (1988), provides insight into the metabolism of pyrimidine analogs. Understanding the biotransformation of compounds structurally related to "3-Tert-butyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione" could inform pharmacological research and toxicity studies (Diasio et al., 1988).
Occupational Exposure and Health Risks
Investigations into occupational exposure to furan-based compounds, like the study by Cockcroft et al. (1980), which examines asthma caused by exposure to a furan binder, can provide insights into potential health risks and safety guidelines for handling furan-containing chemicals in industrial settings (Cockcroft et al., 1980).
Environmental and Biological Monitoring
Research identifying urinary metabolites of furan, such as the study by Wang et al. (2016), demonstrates the potential for monitoring exposure to furan derivatives through biological markers. This research could be relevant for environmental health studies and assessing exposure risks to compounds containing furan structures (Wang et al., 2016).
Propriétés
IUPAC Name |
3-tert-butyl-6-(furan-2-yl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-12(2,3)14-10(15)7-8(13-11(14)16)9-5-4-6-17-9/h4-7H,1-3H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQMRMPSTFMUTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C=C(NC1=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

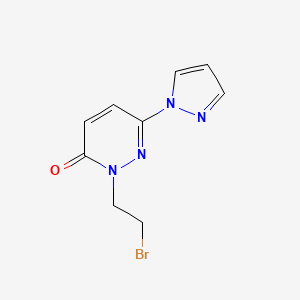
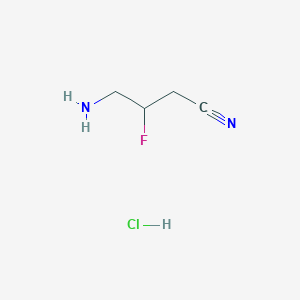

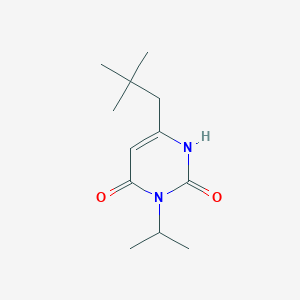

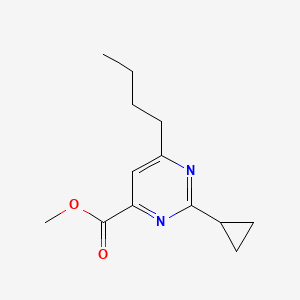
![Ethyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1484378.png)


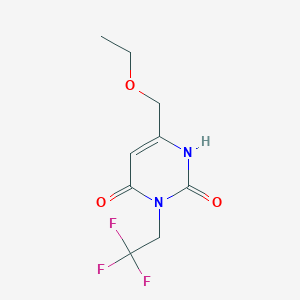
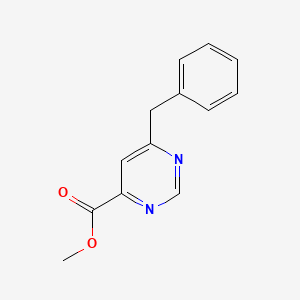
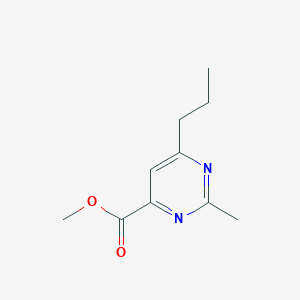
![3-(tert-Butyl) 10-methyl 9-hydroxy-7-oxo-1,4,5,7-tetrahydropyrido[1,2-d][1,4]diazepine-3,10(2H)-dicarboxylate](/img/structure/B1484390.png)
